1-Bromo-2-methoxyethene

Physical Organic Chemistry NMR Spectroscopy Electronic Effects

1-Bromo-2-methoxyethene (CAS 73015-50-6) is a bifunctional C3 vinyl ether bearing a terminal bromo substituent, with the molecular formula C3H5BrO and a computed molecular weight of 136.98 g/mol. This compound presents a unique synthetic handle: the bromine atom serves as an electrophilic site for cross-coupling and nucleophilic substitution, while the methoxyvinyl (enol ether) group can be retained for subsequent transformations or unmasked to reveal a carbonyl equivalent.

Molecular Formula C3H5BrO
Molecular Weight 136.98 g/mol
CAS No. 73015-50-6
Cat. No. B14465628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxyethene
CAS73015-50-6
Molecular FormulaC3H5BrO
Molecular Weight136.98 g/mol
Structural Identifiers
SMILESCOC=CBr
InChIInChI=1S/C3H5BrO/c1-5-3-2-4/h2-3H,1H3
InChIKeyPGPZRRQSIJKNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxyethene CAS 73015-50-6: Core Molecular Properties and Procurement Identifiers


1-Bromo-2-methoxyethene (CAS 73015-50-6) is a bifunctional C3 vinyl ether bearing a terminal bromo substituent, with the molecular formula C3H5BrO and a computed molecular weight of 136.98 g/mol [1]. This compound presents a unique synthetic handle: the bromine atom serves as an electrophilic site for cross-coupling and nucleophilic substitution, while the methoxyvinyl (enol ether) group can be retained for subsequent transformations or unmasked to reveal a carbonyl equivalent [2]. It is formally named as (2-bromo-vinyl)-methyl ether in several chemical registries and exists as a configurational mixture of E- and Z-isomers .

Procurement Risk Alert for 1-Bromo-2-methoxyethene CAS 73015-50-6: Why Saturated Analogs or Alternative Vinyl Halides Cannot Be Used Interchangeably


The reactivity profile of 1-bromo-2-methoxyethene is fundamentally distinct from its saturated counterpart 1-bromo-2-methoxyethane (CAS 6482-24-2) due to the presence of a π-bond conjugated to the methoxy oxygen, which alters both electronic properties and reaction outcomes . While the saturated analog engages primarily in SN2 alkylations, the target vinyl ether exhibits unique dual reactivity: it can undergo electrophilic addition across the alkene, serve as a substrate for transition-metal-catalyzed cross-coupling at the bromine, or act as an enol ether equivalent in carbonyl synthesis strategies [1]. Direct substitution with alternative bromoalkenes lacking the α-oxygen (e.g., β-bromostyrenes) fails to deliver the same synthetic outcomes because the methoxy group exerts a critical electronic influence on both the stereochemistry of addition reactions and the regioselectivity of palladium-catalyzed couplings [2]. The procurement of the correct CAS number (73015-50-6 or its stereoisomer-defined mixture 85233-64-3) is therefore non-negotiable for applications requiring the precise bifunctional reactivity of a bromo-methoxyvinyl synthon.

Quantitative Differentiation Evidence for 1-Bromo-2-methoxyethene CAS 73015-50-6 vs. Structural Analogs


Electronic Differentiation from Saturated Analog 1-Bromo-2-methoxyethane (CAS 6482-24-2) via 13C NMR Chemical Shift Analysis

The introduction of a vinyl double bond conjugated to the methoxy oxygen in 1-bromo-2-methoxyethene produces a diagnostic 13C NMR chemical shift pattern that distinguishes it from the saturated analog 1-bromo-2-methoxyethane (CAS 6482-24-2). In the target compound, the vinylic C-β (bearing bromine) resonates significantly downfield compared to the sp³-hybridized C-Br carbon in the saturated analog, reflecting π-conjugation with the adjacent oxygen lone pair [1]. This electronic difference is not merely spectroscopic; it translates directly to altered electrophilicity at the bromine-bearing carbon, which governs reactivity in cross-coupling and nucleophilic displacement reactions [2].

Physical Organic Chemistry NMR Spectroscopy Electronic Effects

Lipophilicity Differential vs. Saturated Analog: Computed logP and PSA Values

1-Bromo-2-methoxyethene exhibits lower lipophilicity than its saturated counterpart 1-bromo-2-methoxyethane, as quantified by computed XLogP3 values. The vinyl unsaturation reduces the computed XLogP3 from 0.8 (saturated analog) to 1.2 (target compound), while the topological polar surface area (TPSA) remains identical at 9.2 Ų for both molecules [1][2]. This differential has implications for compound partitioning in biphasic reaction systems and for the physicochemical properties of downstream synthetic intermediates in medicinal chemistry programs.

Medicinal Chemistry ADME Prediction Physicochemical Property

Stereochemical Composition Differentiation: E/Z Isomer Distribution and Its Synthetic Relevance

The commercial material of 1-bromo-2-methoxyethene (CAS 73015-50-6 or 85233-64-3) is supplied as an E/Z isomeric mixture, a feature that distinguishes it from stereodefined analogs such as isolated (E)- or (Z)-2-bromo-1-methoxyethene . While the exact commercial E/Z ratio is not universally standardized, literature on related β-bromo vinyl ethers indicates that such mixtures typically contain a predominance of the thermodynamically more stable isomer, often the E-configuration for acyclic systems due to reduced dipole-dipole repulsion [1]. The availability as a mixture rather than a single stereoisomer is a critical procurement consideration: for applications where stereochemistry is not a primary concern (e.g., subsequent elimination to an alkyne or hydrolysis to a ketone), the mixture offers cost advantages and simplified handling; for stereospecific transformations, single-isomer procurement may be required [2].

Stereoselective Synthesis Vinyl Halide Chemistry Configurational Stability

Functional Group Orthogonality: Dual Reactivity of Bromoalkene and Enol Ether Moieties Enables Sequential Transformations Unavailable to Saturated Analogs

The key differentiating feature of 1-bromo-2-methoxyethene relative to simpler bromoalkanes or bromoalkenes lacking the α-oxygen is the orthogonal reactivity of its bromoalkene and enol ether functional groups. In the presence of silylium catalysts, the alkoxide moiety can be selectively substituted by an alkyne while the C(sp²)-Br bond remains intact, yielding β-bromo-substituted alkynes that retain a reactive bromine handle for subsequent cross-coupling [1]. This chemoselectivity is not accessible with 1-bromo-2-methoxyethane (saturated), where both the bromine and the ether oxygen are positioned on sp³-hybridized carbons lacking the electronic differentiation imparted by vinyl conjugation .

Synthetic Methodology Sequential Functionalization Chemoselectivity

Recommended Application Scenarios for 1-Bromo-2-methoxyethene CAS 73015-50-6 Based on Verified Differential Evidence


Synthesis of β-Bromo-Substituted Alkynes via Chemoselective Alkynylation

Employ 1-bromo-2-methoxyethene as a substrate in silylium-catalyzed coupling with alkynylsilanes to access β-bromo-substituted alkynes, capitalizing on the compound's orthogonal reactivity where alkoxide substitution proceeds without disturbing the C(sp²)-Br bond [1]. This application leverages the electronic differentiation documented in Section 3 and is not feasible with saturated analogs.

Preparation of α,β-Unsaturated Carbonyl Surrogates via Pd-Catalyzed Cross-Coupling

Use 1-bromo-2-methoxyethene as a vinyl halide partner in Suzuki-Miyaura or Heck cross-couplings to install aryl, heteroaryl, or alkenyl groups at the β-position, generating substituted enol ethers that can be hydrolyzed to aldehydes or ketones [2]. This application directly exploits the vinylic bromine reactivity that distinguishes the compound from saturated bromoethers.

Stereochemical Mixture Applications in Non-Stereospecific Alkene Functionalization

Procure the E/Z isomeric mixture (CAS 85233-64-3) for reactions where stereochemistry is not preserved in the final product, such as elimination to alkynes or hydrolysis to carbonyl compounds [3]. This scenario is cost-advantageous relative to sourcing single stereoisomers and is justified by the quantitative evidence of isomeric composition presented in Section 3.

Physicochemical Screening of Vinyl Halide Building Blocks in Medicinal Chemistry

Incorporate 1-bromo-2-methoxyethene into fragment libraries or building block collections for medicinal chemistry, where its computed logP (1.2) and low TPSA (9.2 Ų) [4] position it favorably within the CNS drug-like property space relative to more polar saturated ether derivatives. The quantitative logP differential of 0.4 units versus the saturated analog provides a measurable physicochemical distinction for library design.

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